molecular formula C7H15O3P B12645334 2-Propyl-1,3,2-dioxaphosphepane 2-oxide CAS No. 92221-58-4

2-Propyl-1,3,2-dioxaphosphepane 2-oxide

Cat. No.: B12645334
CAS No.: 92221-58-4
M. Wt: 178.17 g/mol
InChI Key: BVLVQMXHDKYBLH-UHFFFAOYSA-N
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Description

2-Propyl-1,3,2-dioxaphosphepane 2-oxide is a chemical compound belonging to the class of organophosphorus compounds It is characterized by a dioxaphosphepane ring structure with a propyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of propylphosphonic dichloride with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then heated to facilitate the formation of the dioxaphosphepane ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Propyl-1,3,2-dioxaphosphepane 2-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propyl-1,3,2-dioxaphosphepane 2-oxide involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic processes or serve as intermediates in chemical reactions. The dioxaphosphepane ring structure allows for unique interactions with other molecules, facilitating its role in various chemical and biological processes .

Comparison with Similar Compounds

  • 2-Phenyl-1,3,2-dioxaphospholane 2-oxide
  • 2-Ethyl-1,3,2-dioxaphosphocane 2-oxide
  • Phenylphosphonic dichloride

Comparison: 2-Propyl-1,3,2-dioxaphosphepane 2-oxide is unique due to its propyl group, which imparts distinct chemical properties compared to its analogs. For instance, 2-Phenyl-1,3,2-dioxaphospholane 2-oxide has a phenyl group, which affects its reactivity and applications. Similarly, 2-Ethyl-1,3,2-dioxaphosphocane 2-oxide has an ethyl group, leading to different chemical behavior. Phenylphosphonic dichloride, on the other hand, is used as a precursor in the synthesis of various dioxaphosphepane compounds .

Properties

CAS No.

92221-58-4

Molecular Formula

C7H15O3P

Molecular Weight

178.17 g/mol

IUPAC Name

2-propyl-1,3,2λ5-dioxaphosphepane 2-oxide

InChI

InChI=1S/C7H15O3P/c1-2-7-11(8)9-5-3-4-6-10-11/h2-7H2,1H3

InChI Key

BVLVQMXHDKYBLH-UHFFFAOYSA-N

Canonical SMILES

CCCP1(=O)OCCCCO1

Origin of Product

United States

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